2-Ethyl-2-methoxybutan-1-ol
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Overview
Description
2-Ethyl-2-methoxybutan-1-ol is a chemical compound with the CAS Number: 107609-48-3 . It has a molecular weight of 132.2 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16O2/c1-4-7(5-2,6-8)9-3/h8H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure. For a more visual representation, a 3D model viewer like MolView can be used.Scientific Research Applications
Thermodynamic Analysis of Liquid-Phase Synthesis
A study by Badia et al. (2016) conducted a thermodynamic analysis on the equilibrium of liquid-phase synthesis of various ethers, including ETBE (2-ethoxy-2-methylpropane) and others, by reacting isobutene with primary alcohols. This research could provide insights into the synthesis processes involving similar compounds to "2-Ethyl-2-methoxybutan-1-ol" (Badia et al., 2016).
Phase Transitions in Aqueous Solutions of Copolymers
Lutz et al. (2007) investigated phase transitions in water of copolymers and hydrogels based on 2-(2-methoxyethoxy)ethyl methacrylate and oligo(ethylene glycol) methacrylate. The study's findings on copolymer behavior in aqueous solutions could be relevant for applications of "this compound" in polymer chemistry and materials science (Lutz et al., 2007).
Biocatalytic Reduction for Drug Synthesis
Oda et al. (1998) detailed the production of ethyl (R)-2-hydroxy-4-phenylbutanoate, an intermediate for anti-hypertension drugs, via microbial reduction, showcasing the role of similar compounds in pharmaceutical synthesis pathways (Oda et al., 1998).
Chiral and Analytical Applications
KaganMichael (2001) explored the use of ethoxynonafluorobutane as a replacement for n-hexane in HPLC, demonstrating the importance of solvent choice in the analysis of complex mixtures. This research highlights the analytical applications of ethers and similar compounds in chromatography (KaganMichael, 2001).
Oligomer Distribution Analysis in Ethoxylated Alkanols
Li et al. (1997) conducted a study on the oligomer distribution in ethoxylated linear and branched alkanols using 13C-NMR, which is crucial for understanding the chemical behavior and application potential of "this compound" in similar ethoxylation processes (Li et al., 1997).
Safety and Hazards
The safety information for 2-Ethyl-2-methoxybutan-1-ol includes several hazard statements: H226, H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided, including P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These codes provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
2-ethyl-2-methoxybutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-4-7(5-2,6-8)9-3/h8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQINASFYRQKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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